Physicochemical Profiling and Synthetic Utility of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide: A Technical Guide
Physicochemical Profiling and Synthetic Utility of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide: A Technical Guide
Executive Summary
In modern medicinal chemistry, the rapid and controlled diversification of privileged scaffolds is paramount. N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide (CAS: 1228665-95-9) is a highly specialized, commercially available building block designed for this exact purpose[1]. By integrating a Weinreb amide functionality with a highly substituted electron-rich pyridine core, this compound serves as an elite precursor for the synthesis of complex heteroaryl ketones. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and validated protocols for its application in drug discovery.
Physicochemical Profiling & Structural Analysis
The utility of this compound stems from the synergistic electronic effects of its substituents. The 2-methoxy group acts as a strong electron-donating group via resonance, increasing the electron density of the pyridine ring, while the 6-pyrrolidinyl moiety provides a lipophilic, basic vector often utilized to target hydrophobic pockets in kinase hinge-binding motifs[2].
Table 1: Physicochemical & Structural Properties
| Property | Value |
| Chemical Name | N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide |
| CAS Number | 1228665-95-9 |
| Molecular Formula | C13H19N3O3 |
| Molecular Weight | 265.31 g/mol [1] |
| Physical State | Solid[1] |
| SMILES | CON(C)C(=O)c1ccc(nc1OC)N2CCCC2[1] |
| Key Functional Groups | Weinreb Amide, 2-Methoxypyridine, 6-Pyrrolidine |
Mechanistic Pathway: The Weinreb Amide Advantage
The direct conversion of standard carboxylic esters or acid chlorides to ketones using organometallic reagents typically suffers from poor yields due to the high reactivity of the intermediate ketone, which rapidly undergoes a second nucleophilic attack to form a tertiary alcohol[3].
The N-methoxy-N-methylamide (Weinreb amide) circumvents this limitation. Upon nucleophilic attack by a Grignard or organolithium reagent, the methoxy oxygen coordinates with the metal cation (Mg²⁺ or Li⁺). This chelation stabilizes the tetrahedral intermediate as a rigid, 5-membered cyclic structure[3]. This intermediate is stable at low temperatures and resists collapse until it is intentionally disrupted by an aqueous acidic quench, ensuring absolute selectivity for the mono-addition product (ketone)[4].
Fig 1: Chelation-controlled organometallic addition to the Weinreb amide.
Experimental Methodology: Self-Validating Protocol for Ketone Synthesis
To maximize the utility of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide, the following protocol details its conversion to a substituted ketone using a Grignard reagent.
Objective: Synthesis of 1-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethan-1-one via methylmagnesium bromide addition.
Step-by-Step Workflow:
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Preparation & Inert Atmosphere: Flame-dry a Schlenk flask. Add the Weinreb amide (1.0 eq, 1.0 mmol) and dissolve in anhydrous THF (0.1 M). Cool the reaction mixture to 0 °C under an Argon atmosphere.
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Organometallic Addition: Add Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) dropwise over 10 minutes.
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Causality: The slight 1.2 eq excess ensures complete conversion without wasting expensive reagents. The 0 °C temperature controls the exothermic nucleophilic attack and maintains the kinetic stability of the 5-membered metal chelate[3].
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Reaction Monitoring: Stir the mixture for 2 hours at 0 °C. Monitor via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) solvent system.
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Self-Validation: The disappearance of the starting material spot and the appearance of a less polar spot confirms reaction progress. (Note: The chelate intermediate hydrolyzes on the acidic silica plate, showing the ketone product during TLC).
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Controlled Quenching: Carefully add saturated aqueous NH₄Cl (5 mL) dropwise at 0 °C.
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Causality: A mild proton source (NH₄Cl) is critical. It breaks the metal chelate and collapses the tetrahedral intermediate to the ketone[3]. Using strong acids (like HCl) is strictly avoided, as it would protonate the basic pyrrolidine nitrogen, driving the product into the aqueous layer and complicating extraction.
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Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure ketone.
Analytical Characterization & Quality Control
Rigorous quality control is required to confirm the integrity of the starting material and the success of downstream syntheses.
Table 2: Expected Analytical Signals for the Weinreb Amide
| Technique | Key Signals / Observations |
| ¹H NMR (CDCl₃) | ~3.90 ppm (s, 3H, pyridine-OCH₃); ~3.55 ppm (s, 3H, N-OCH₃); ~3.30 ppm (s, 3H, N-CH₃); ~3.45 ppm (m, 4H, pyrrolidine N-CH₂). |
| LC-MS (ESI+) | Expected [M+H]⁺ m/z = 266.3 |
| IR Spectroscopy | ~1650 cm⁻¹ (Amide C=O stretch); ~1590 cm⁻¹ (Pyridine C=C/C=N stretch). |
Applications in Drug Discovery
The 2-methoxy-6-aminopyridine core is a highly privileged scaffold. Derivatives of this core have demonstrated profound biological activities, most notably serving as the structural foundation for potent neuroprotective agents (e.g., the P7C3 class of compounds) capable of blocking neuron cell death in models of Parkinson's disease[5],[2].
By utilizing N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide as a central hub, medicinal chemists can execute parallel synthesis workflows. Reacting this single building block with a diverse array of Grignard reagents generates a vast library of varied ketones, which can be directly funneled into high-throughput screening (HTS) cascades.
Fig 2: Workflow for generating screening libraries from the nicotinamide building block.
References
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[1] Sigma-Aldrich. "N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide AldrichCPR | Sigma-Aldrich". sigmaaldrich.com.1
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[3] Wikipedia. "Weinreb ketone synthesis - Wikipedia". wikipedia.org. 3
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[4] National Institutes of Health (NIH). "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC". nih.gov. 4
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[5],[2] ACS Publications. "Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties | Journal of Medicinal Chemistry". acs.org. 2
Sources
- 1. N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
